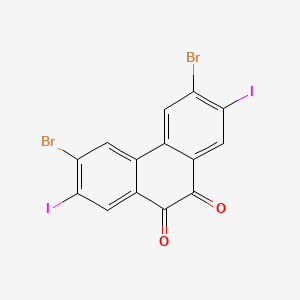

3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

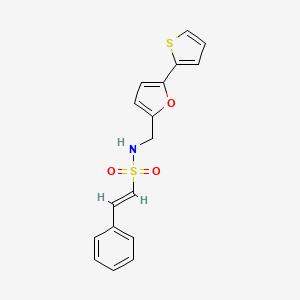

3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione is a chemical compound with the formula C14H4Br2I2O2 . It is a symmetrical molecule that consists of a phenanthrene core with two bromine and two iodine atoms attached to different positions on the ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenanthrene core with two bromine and two iodine atoms attached to different positions on the ring . The InChI code for this compound is 1S/C14H4Br2I2O2/c15-9-1-5-6-2-10(16)12(18)4-8(6)14(20)13(19)7(5)3-11(9)17/h1-4H .Physical And Chemical Properties Analysis

This compound is a light-yellow to yellow or orange powder or crystals . It has a molecular weight of 617.8 . The predicted boiling point is 631.6±55.0 °C and the predicted density is 2.622±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Organic Chemistry

- Synthetic Approach : A study by Limanto et al. (2008) developed a practical and efficient synthesis of 3-bromo-6-chloro-phenanthrene-9,10-dione. This method involves six chemical steps and results in a 73% overall yield, indicating its potential utility in organic synthesis processes (Limanto et al., 2008).

Porous Organic Frameworks and Photocatalysis

- Construction of Photoactive Conjugated Porous Polymeric Frameworks : Monterde et al. (2020) reported the creation of new photoactive conjugated porous polymeric frameworks (CPPs) based on phenanthrene building blocks, starting from 2,7-diiodophenanthrene-9,10-dione. These CPPs demonstrated higher BET surface areas and were found to be efficient, recyclable, and heterogeneous photo-organocatalysts for oxidative C-H functionalization under visible-light irradiation (Monterde et al., 2020).

Photovoltaic and Electronic Applications

- Use in Organic Photovoltaic Cells : Wu et al. (2011) described the use of phenanthrene-functionalized molecules, including derivatives of phenanthrene-9,10-dione, as donor materials in solution-processed organic photovoltaic cells (OPVs). This study highlights the potential of phenanthrene derivatives in photovoltaic technology (Wu et al., 2011).

Molecular Engineering and Ligand Development

- Development of Novel Ligands : Rice et al. (2000) explored the reaction of 1,10-phenanthroline-2-thioamide with 1,4-dibromobutane-2,3-dione, leading to the formation of novel thiazole-containing polydentate ligands. These ligands showed potential in forming dinuclear double and triple helicate architectures with Cu2+, demonstrating their applicability in metallosupramolecular chemistry (Rice et al., 2000).

Safety and Hazards

The safety information for 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Eigenschaften

IUPAC Name |

3,6-dibromo-2,7-diiodophenanthrene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Br2I2O2/c15-9-1-5-6-2-10(16)12(18)4-8(6)14(20)13(19)7(5)3-11(9)17/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQPVDMDSYXZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C(=O)C(=O)C2=CC(=C1Br)I)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Br2I2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2615223.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2615226.png)

![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2615229.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2615233.png)

![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2615234.png)

![3,5-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2615240.png)

![5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2615242.png)

![2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2615243.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide](/img/structure/B2615245.png)